molecular formula C8H4FIN2O B3294796 4-Fluoro-6-iodo-4-indazolecarbaldehyde CAS No. 887568-09-4

4-Fluoro-6-iodo-4-indazolecarbaldehyde

Cat. No.: B3294796
CAS No.: 887568-09-4
M. Wt: 290.03 g/mol
InChI Key: ZMAVTIDLDGQHEO-UHFFFAOYSA-N
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Description

While the exact data for this compound is unavailable in the provided evidence, insights can be inferred from structurally related molecules. For instance, 4-Fluoro-6-iodo-1H-indazole (CAS 887568-03-8) shares a similar backbone, featuring fluorine and iodine substituents at positions 4 and 6 of the indazole ring . The molecular formula of this analog is C₇H₄FIN₂, with a molecular weight of 262.02 g/mol .

Properties

IUPAC Name

4-fluoro-6-iodoindazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIN2O/c9-8(4-13)2-5(10)1-7-6(8)3-11-12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAVTIDLDGQHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=N2)C(C=C1I)(C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-iodo-4-indazolecarbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of indazole derivatives followed by formylation. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation and formylation steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-iodo-4-indazolecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluoro-6-iodo-4-indazolecarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-iodo-4-indazolecarbaldehyde involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile (CAS 1082041-46-0)
  • Molecular Formula : C₈H₃FIN₃
  • Molecular Weight : 287.03 g/mol
  • Key Differences :
    • Replaces the carbaldehyde group with a nitrile (-CN) at position 4.
    • Nitriles are less electrophilic than aldehydes, reducing susceptibility to nucleophilic attack but enhancing stability under basic conditions .
b. 1H-Indole-4-carbaldehyde (CAS 1074-86-8)
  • Molecular Formula: C₉H₇NO
  • Molecular Weight : 145.16 g/mol
  • Key Differences :
    • Indole core (benzopyrrole) instead of indazole (benzopyrazole).
    • Lacks halogen substituents, reducing steric bulk and electronic effects.
    • The aldehyde group at position 4 enables condensation reactions, similar to hypothetical applications of 4-Fluoro-6-iodo-1H-indazolecarbaldehyde .

Substituent Position and Electronic Effects

Compound Substituents Functional Group Molecular Weight (g/mol) Key Properties
4-Fluoro-6-iodo-1H-indazole 4-F, 6-I None 262.02 High halogen content enhances lipophilicity
4-Fluoro-3-iodo-1H-indazole-6-carbonitrile 4-F, 3-I, 6-CN Nitrile 287.03 Polar nitrile group improves solubility in aprotic solvents
1H-Indole-4-carbaldehyde None Aldehyde 145.16 Aldehyde enables nucleophilic addition reactions

Pharmacological and Industrial Relevance

  • Halogenated Indazoles : Fluorine and iodine improve metabolic stability and binding affinity in kinase inhibitors or radiopharmaceuticals .
  • Aldehyde-Containing Compounds : Serve as intermediates in drug synthesis (e.g., for antiviral or anticancer agents) .

Q & A

Q. What methodologies optimize reaction scalability without compromising yield or purity?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., iodination). Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. For workup, replace column chromatography with antisolvent crystallization (MeOH/water). Validate scalability via QbD (Quality by Design) principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-6-iodo-4-indazolecarbaldehyde
Reactant of Route 2
4-Fluoro-6-iodo-4-indazolecarbaldehyde

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